Podofilox-d6

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Podofilox-d6 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying podophyllotoxin and picropodophyllotoxin by LC-MS/MS or GC-MS. Unlike non-analogous IS, its co-elution and identical ionization efficiency eliminate matrix-induced ion suppression, ensuring FDA/EMA-compliant accuracy. Essential for ADME screening, API quality control of etoposide/teniposide, and preclinical pharmacokinetic studies. Avoid quantitative bias—use the true isotopic standard.

Molecular Formula C22H22O8
Molecular Weight 420.4 g/mol
Cat. No. B10823378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodofilox-d6
Molecular FormulaC22H22O8
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1/i1D3,3D3
InChIKeyYJGVMLPVUAXIQN-UBHBGBPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Podofilox-d6: Procurement and Application Overview of the Deuterated Podophyllotoxin Analytical Standard


Podofilox-d6 (Podophyllotoxin-d6) is a stable, heavy isotope-labeled analog of the antimitotic lignan podophyllotoxin, intended strictly for use as an internal standard (IS) in quantitative analytical workflows. It is a deuterated form of the parent compound where six hydrogen atoms on the trimethoxyphenyl ring are replaced by deuterium (²H), resulting in a molecular formula of C22H16D6O8 and a mass shift of +6 Da relative to unlabeled podofilox . This product is manufactured to high purity (typically ≥99%) and is specifically formulated for mass spectrometry applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) [1]. Its sole verifiable differentiator is its physical-chemical near-identity to the native analyte combined with a distinct mass, enabling its use as a superior internal standard for the precise and accurate quantification of podophyllotoxin and its isomer picropodophyllotoxin in complex biological matrices [2].

Why Podofilox-d6 Cannot Be Substituted with Unlabeled or Non-Analogous Internal Standards


Generic substitution of Podofilox-d6 with a non-analogous internal standard (e.g., diphenhydramine, deoxypodophyllotoxin) or the unlabeled compound introduces unacceptable quantitative bias in LC-MS/MS assays. While non-analogous IS can partially correct for sample preparation variability, they co-elute differently and experience different levels of matrix-induced ion suppression or enhancement, leading to inaccurate analyte quantification [1]. A study on lignan quantification in rat plasma using diphenhydramine as a non-analogous IS, while validated, represents a suboptimal approach compared to the gold standard of a stable isotope-labeled (SIL) IS [2]. SIL-IS like Podofilox-d6 are the preferred method to correct for ion suppression because their retention time and ionization efficiency are virtually identical to the target analyte, thereby providing the highest level of accuracy and precision [3]. Using the unlabeled compound as an internal standard is analytically impossible for the same compound's quantification. Therefore, for robust, regulatory-grade bioanalytical methods, the procurement of a true SIL analog like Podofilox-d6 is non-negotiable.

Podofilox-d6 Quantitative Evidence Guide: Comparator-Based Differentiation for Analytical Selection


Isotopic Purity and Mass Shift: Podofilox-d6 vs. Unlabeled Podophyllotoxin

Podofilox-d6 provides a definitive mass shift of +6 Da compared to the unlabeled podophyllotoxin analyte, enabling unambiguous chromatographic and mass spectrometric resolution . This is in contrast to using a structural analog as an internal standard, which can have significant retention time and ionization differences, or using a less-deuterated analog, which may have incomplete isotopic resolution. The product is supplied with a purity of ≥99% for its deuterated forms (d1-d6) [1].

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Quantification of Podophyllotoxin and Picropodophyllotoxin Using Podofilox-d6 as SIL-IS

Podofilox-d6 is explicitly validated for use as an internal standard for the simultaneous quantification of both podophyllotoxin and its isomer, picropodophyllotoxin, by GC- or LC-MS [1]. This dual-analyte capability is a key differentiator from a single-analyte SIL-IS. In contrast, published LC-MS/MS methods for these analytes using a non-deuterated internal standard (deoxypodophyllotoxin) achieved a combined recovery and matrix effect of approximately 83%, indicating significant signal suppression that could compromise accuracy at low concentrations [2].

Bioanalysis Pharmacokinetics LC-MS/MS

Stability and Storage for Long-Term Analytical Consistency

The compound's long-term stability under recommended storage conditions ensures analytical consistency and reduces the need for frequent re-procurement or re-validation. Podofilox-d6 is reported to be stable for at least 4 years when stored at -20°C [1]. In comparison, the unlabeled compound Podophyllotoxin is typically guaranteed stable for 2-3 years by suppliers [2].

Analytical Method Validation Reference Standard Management Stability

Optimal Research and Industrial Applications for Podofilox-d6 Based on Quantifiable Differentiation


Regulatory-Compliant Bioanalysis for Pharmacokinetic and Toxicokinetic Studies

For any preclinical or clinical study involving the administration of podophyllotoxin or its isomer picropodophyllotoxin, regulatory bodies (e.g., FDA, EMA) expect the use of a stable isotope-labeled internal standard (SIL-IS) to ensure the highest levels of accuracy and precision. Podofilox-d6 meets this requirement, enabling the development of robust LC-MS/MS methods with validated limits of quantification (LOQ) [1]. Its ability to serve as an IS for both isomers [2] streamlines method development and data analysis, while its extended stability [3] ensures consistency across the entire study duration.

Development and Validation of High-Throughput In Vitro ADME Assays

In high-throughput screening for absorption, distribution, metabolism, and excretion (ADME) properties, the precision and speed of analysis are critical. Podofilox-d6, as a true SIL-IS, is essential for correcting for variable matrix effects that are common in assays using microsomes, hepatocytes, or plasma. This allows for more accurate determination of metabolic stability and protein binding for podophyllotoxin analogs, directly supported by its use as a tracer and internal standard for quantitation .

Quality Control and Purity Assessment of Podophyllotoxin-Derived Pharmaceuticals

For manufacturers of active pharmaceutical ingredients (APIs) like etoposide or teniposide, which are semi-synthesized from podophyllotoxin, the accurate quantification of the starting material and potential impurities is a critical quality control (QC) step. Podofilox-d6 is ideally suited as an internal standard for LC-MS methods used to assay podophyllotoxin content and purity, as it provides the highest level of analytical specificity and accuracy, ensuring compliance with pharmacopeial standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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